![molecular formula C16H21N3O B12540177 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile CAS No. 835871-14-2](/img/structure/B12540177.png)
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is a complex organic compound with a unique structure that combines an indole moiety with a butanenitrile group
Méthodes De Préparation
The synthesis of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a butanenitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile can be compared with similar compounds, such as:
{3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}phosphonic acid: This compound has a similar indole structure but contains a phosphonic acid group instead of a butanenitrile group.
2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile: This compound has a similar butanenitrile group but includes a chlorophenyl group instead of an indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
835871-14-2 |
|---|---|
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]butanenitrile |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-12-18-14-6-5-7-15(16(13)14)20-11-4-3-9-17/h5-7,12,18H,3-4,8,10-11H2,1-2H3 |
Clé InChI |
NSUNZAVTAVXVBW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)


![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
